molecular formula C11H13N3S B1517963 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline CAS No. 1155908-51-2

2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline

Cat. No.: B1517963
CAS No.: 1155908-51-2
M. Wt: 219.31 g/mol
InChI Key: XPTRZWPIORYHEL-UHFFFAOYSA-N
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Description

2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is a chemical compound with a molecular formula of C₁₀H₁₁N₃S. It is characterized by a benzene ring substituted with an amino group (-NH₂) and a sulfanyl group (-S-) attached to a 1-methyl-1H-imidazole moiety. This compound is part of the imidazole family, which is known for its diverse biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline typically involves the following steps:

  • Starting Materials: : The synthesis begins with aniline and 1-methyl-1H-imidazole as the primary starting materials.

  • Sulfonation: : The aniline is first sulfonated to introduce the sulfanyl group.

  • Imidazole Attachment: : The sulfonated aniline is then reacted with 1-methyl-1H-imidazole under specific conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form nitro compounds.

  • Reduction: : The compound can be reduced to form amines.

  • Substitution: : The sulfanyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitro derivatives of the compound.

  • Reduction: : Reduced amines.

  • Substitution: : Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : The compound can be used in biological studies to understand the role of imidazole derivatives in biological systems.

  • Medicine: : It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is similar to other imidazole derivatives, such as 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-(4-methyl-1H-imidazol-2-yl)aniline. its unique structure, particularly the presence of the sulfanyl group, distinguishes it from these compounds and contributes to its distinct chemical properties and applications.

List of Similar Compounds

  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

  • 2-(4-methyl-1H-imidazol-2-yl)aniline

  • 4-(2-methylimidazol-1-yl)aniline

Properties

IUPAC Name

2-methyl-4-(1-methylimidazol-2-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-8-7-9(3-4-10(8)12)15-11-13-5-6-14(11)2/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTRZWPIORYHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC2=NC=CN2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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